Compound Description: This compound is a hybrid molecule combining structural elements of ibuprofen and 1,2,3,4-tetrahydroquinoline. It was synthesized and evaluated for its in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. Additionally, its lipophilicity was determined through reversed-phase thin layer chromatography and in silico calculations. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline. The key structural difference lies in the substituent at the nitrogen atom. While the target compound features a 1-benzofuran-2-ylcarbonyl group, this related compound has a 2-(4-isobutylphenyl)propan-1-one substituent, derived from ibuprofen. []
Racemic 1,2,3,4-Tetrahydroquinoline-propan-2-ols
Compound Description: This group of compounds served as starting materials for enzymatic kinetic resolution studies using lipases and acyltransferases. This research aimed to develop a biocatalytic method for synthesizing enantiomerically enriched (S)-alcohols and (R)-acetates with the 1,2,3,4-tetrahydroquinoline moiety. []
Compound Description: This series of compounds represents a novel class of MCL-1 inhibitors. The research focused on developing readily accessible MCL-1 inhibitors by exploring the impact of varying the sulfonyl moiety on the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold. Notably, incorporating a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group significantly enhanced MCL-1 inhibition, suggesting its potential in targeting the p2 pocket of the BH3-binding groove. []
Compound Description: NTC6 exhibits unique photophysical properties, demonstrating fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This behavior contrasts with related molecules like 1-isopropyl (NIC6) and 1-methyl (NMC6) derivatives, which only exhibit fluorescence from a locally excited state. The ICT process in NTC6 is attributed to its relatively small energy gap between the S1 and S2 states, as per the PICT model. [, ]
Relevance: This compound belongs to the same 1,2,3,4-tetrahydroquinoline family as 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline. The primary structural difference lies in the substituents on the tetrahydroquinoline ring. NTC6 possesses a tert-butyl group at the 1-position and a cyano group at the 6-position, whereas the target compound has a 1-benzofuran-2-ylcarbonyl group at the 1-position. [, ]
2-Substituted-1,2,3,4-Tetrahydroquinoline-4-ols and 2-Substituted-2,3-Dihydroquinolin-4(1H)-ones
Compound Description: These chiral compounds were synthesized using a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation. This approach employed Rhodococcus equi ZMU-LK19, starting from racemic 2-substituted-tetrahydroquinolines. []
Similarly, the 2-substituted-2,3-dihydroquinolin-4(1H)-ones are structurally related, differing in their saturation state and the presence of a carbonyl group at the 4-position instead of the 1-benzofuran-2-ylcarbonyl group found in the target compound. []
4-Amino-2-alkyl-1,2,3,4-tetrahydroquinolines
Compound Description: This class of pharmacologically interesting compounds was synthesized using a parallel synthesis approach employing quinolinium salts as key intermediates. The synthesis involved N-arylation at the 4-position of the quinolinium salt, followed by nucleophilic addition of Grignard reagents at the 2-position, leading to the formation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. []
Relevance: These compounds are structurally related to 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline by the presence of the 1,2,3,4-tetrahydroquinoline core. The key differences lie in the substituents. The related compounds have an amino group at the 4-position and an alkyl group at the 2-position, while the target compound has a 1-benzofuran-2-ylcarbonyl group at the 1-position. []
6-[4-(1-Cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4- tetrahydroquinoline (OPC-13013) and its Metabolites
Compound Description: OPC-13013 is a potent inhibitor of blood platelet aggregation and exhibits cerebral vasodilating activity. Research focused on synthesizing and evaluating its metabolites (2a-c and 3) to understand their structures and inhibitory activities. Interestingly, the 3,4-dehydro-OPC-13013 metabolite (3) showed approximately three times higher inhibitory activity compared to the parent compound. []
2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883) and its Metabolites
Compound Description: UK 3883 represents a novel schistosomicide. Studies investigated its metabolic fate in various species (mouse, rat, rabbit, and rhesus monkey). A significant finding was the conversion of UK 3883 to its 6-hydroxymethyl analog across all species. Remarkably, this metabolite displayed greater in vivo schistosomicidal activity than the parent drug. []
Compound Description: This compound was unexpectedly formed through the reaction of benzoyl peroxide with N,N-dimethylaniline in the presence of N-phenylmaleimide. The reaction proceeds via the N-methylanilinomethyl radical, leading to the formation of the tetrahydroquinoline derivative. []
Relevance: This compound is structurally related to 1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoline through the presence of the 1,2,3,4-tetrahydroquinoline framework. The key difference lies in the substituents. This related compound has a methyl group at the 1-position and N-phenyl-3,4-dicarboximide moiety attached to the core structure. In contrast, the target compound has a 1-benzofuran-2-ylcarbonyl group at the 1-position. []
N-[(Imidazolin-2-yl)amino]indolines and N-[(Imidazolin-2-yl)amino]-1,2,3,4-tetrahydroquinolines
Compound Description: Initially patented as hypertensive agents, further research revealed that these classes of compounds exhibited a circulatory profile similar to centrally acting clonidine-like hypotensive imidazolines. Intravenous administration in normotensive rats led to initial transient pressor effects followed by prolonged hypotension and bradycardia. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.